

# The Sharpless Asymmetric Dihydroxylation (AD) Reaction

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## Compound Focus: (DHQD)<sub>2</sub>Pyr

CAS No.: 149725-81-5

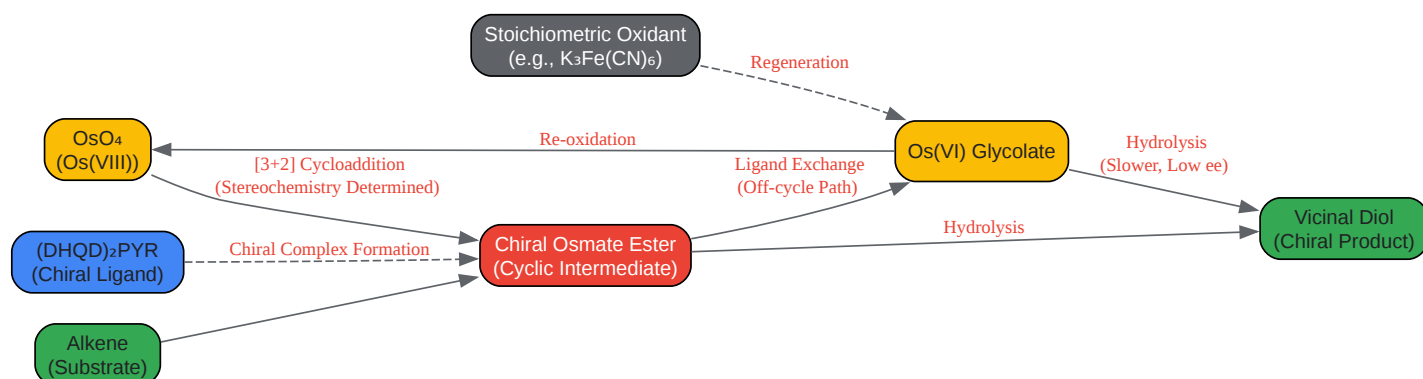
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The Sharpless Asymmetric Dihydroxylation is a cornerstone reaction for the enantioselective synthesis of chiral 1,2-diols from prochiral alkenes. (DHQD)<sub>2</sub>PYR is a key component of the catalytic system that dictates the stereochemical outcome of the reaction [1] [2].

## Mechanism of Action

The reaction proceeds through a catalytic cycle where the chiral ligand directs the approach of the alkene to the osmium tetroxide (OsO<sub>4</sub>) catalyst. The mechanism can be summarized in the following steps, with the diagram below illustrating the catalytic cycle.



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*The catalytic cycle of Sharpless Asymmetric Dihydroxylation. The chiral ligand (DHQD)<sub>2</sub>PYR controls the face of the alkene that attacks OsO<sub>4</sub>, determining the stereochemistry of the diol product. A competing off-cycle path (right) can lead to reduced enantioselectivity.*

## Ligand Selection Guide

The Sharpless AD system uses different dimeric cinchona alkaloid ligands to achieve high enantioselectivity across a broad range of alkene substrates. The choice of ligand is critical and depends on the substrate structure [1].

Ligand	Spacer Core	Recommended Application / Optimal Substrate
(DHQD) <sub>2</sub> PYR	Pyrimidine	Monosubstituted aliphatic terminal olefins; trans-disubstituted olefins in medium/large rings [1] [3]
(DHQD) <sub>2</sub> PHAL	Phthalazine	Aryl-substituted olefins (e.g., styrenes) [1] [2]
(DHQD) <sub>2</sub> AQN	Anthraquinone	Allylically substituted terminal olefins; branched aliphatic olefins [1]

Ligand	Spacer Core	Recommended Application / Optimal Substrate
(DHQD) <sub>2</sub> DPP	Diphenylpyrazinopyridazine	Aryl-substituted olefins [1]

## Experimental Protocol: Sharpless Dihydroxylation with (DHQD)<sub>2</sub>PYR

The following is a generalized procedure for conducting an asymmetric dihydroxylation reaction, based on the standard Sharpless AD conditions [1] [2] [4].

### Materials:

- **Substrate:** Alkene
- **Catalyst Source:** Potassium osmate dihydrate ( $K_2OsO_2(OH)_4$ )
- **Chiral Ligand:** (DHQD)<sub>2</sub>PYR
- **Stoichiometric Oxidant:** Potassium ferricyanide ( $K_3Fe(CN)_6$ )
- **Base:** Potassium carbonate ( $K_2CO_3$ )
- **Solvent:** tert-Butanol (t-BuOH) and Water ( $H_2O$ ), typically in a 1:1 mixture
- **Additive (optional):** Methanesulfonamide ( $MsNH_2$ ), used to accelerate the hydrolysis of the osmate ester intermediate for less reactive olefins [1]

### Procedure:

- **Prepare Reaction Mixture:** In a flask, dissolve the alkene substrate (1.0 equiv) in the t-BuOH/ $H_2O$  solvent mixture.
- **Add Reagents:** To the same flask, add  $K_3Fe(CN)_6$  (3.0 equiv),  $K_2CO_3$  (3.0 equiv), and methanesulfonamide (1.0-2.0 equiv, if used).
- **Add Catalyst and Ligand:** Add (DHQD)<sub>2</sub>PYR (0.01-0.05 equiv) and  $K_2OsO_2(OH)_4$  (0.001-0.01 equiv).
- **Stir the Reaction:** Stir the biphasic mixture vigorously at 0-5 °C. Monitor the reaction by TLC until the starting alkene is consumed.
- **Work-up:** Quench the reaction by adding a saturated aqueous solution of sodium sulfite ( $Na_2SO_3$ ). Stir for 30-60 minutes to reduce unreacted Os(VIII) to less hazardous Os(VI).
- **Extraction:** Extract the aqueous mixture with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) several times.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or

recrystallization to obtain the pure chiral vicinal diol.

## Summary and Key Takeaways

(DHQD)<sub>2</sub>PYR is a highly effective second-generation chiral ligand that has significantly advanced the field of asymmetric synthesis.

- **Core Use:** It is indispensable in the **Sharpless Asymmetric Dihydroxylation**, particularly for achieving high enantioselectivity with **monosubstituted aliphatic olefins** and certain **trans-olefins** [1] [3].
- **Mechanistic Role:** It functions by forming a chiral complex with OsO<sub>4</sub>, creating a well-defined pocket that controls the facial selectivity of the alkene addition [1] [5].
- **Practical Impact:** The predictable stereochemical outcome and availability of its enantiomeric counterpart, (DHQ)<sub>2</sub>PYR, allow synthetic chemists to access either enantiomer of a desired 1,2-diol, making it a powerful tool for the synthesis of complex natural products and pharmaceuticals [2] [4].

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